Ethyl thiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

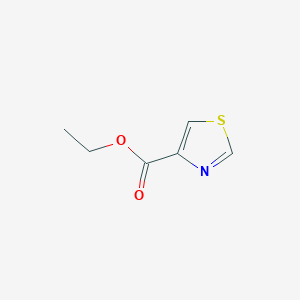

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-10-4-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOKFEJMEJKVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407423 | |

| Record name | Ethyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-43-6 | |

| Record name | Ethyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Thiazole-4-carboxylate: Properties, Synthesis, and Applications

Ethyl thiazole-4-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a thiazole ring with an ethyl ester functional group, make it a versatile intermediate in medicinal chemistry and drug development. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

At its core, this compound features a five-membered aromatic ring containing both sulfur and nitrogen atoms—the thiazole ring. This ring is substituted at the 4-position with an ethoxycarbonyl group.

-

IUPAC Name : Ethyl 1,3-thiazole-4-carboxylate

-

Synonyms : Thiazole-4-carboxylic acid ethyl ester, 4-Ethoxycarbonylthiazole[1]

-

Molecular Formula : C₆H₇NO₂S[3]

-

Molecular Weight : 157.19 g/mol [3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | Pale-Yellow Crystalline Solid | [1] |

| Melting Point | 51-55 °C | |

| Boiling Point | 130 °C at 12 mmHg | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate | [1] |

| pKa | 0.38 ± 0.10 (Predicted) | [1] |

| Flash Point | >110 °C | [1] |

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals include those for the ethyl group (a quartet and a triplet), and distinct singlets for the protons on the thiazole ring. |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon of the ester, carbons of the thiazole ring, and the ethyl group carbons are anticipated. |

| IR Spectroscopy | Key absorptions would include C=O stretching for the ester, C=N and C=C stretching from the thiazole ring, and C-H stretching. For related compounds, a strong ester carbonyl (C=O) stretch is observed around 1755 cm⁻¹.[5] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 157, corresponding to its molecular weight. |

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the electrophilic nature of the ester carbonyl group and the aromatic thiazole ring, which can undergo various substitution reactions.

Synthesis Protocol: Esterification of Thiazole-4-carboxylic acid

A straightforward and common method for the preparation of this compound is the Fischer esterification of thiazole-4-carboxylic acid with ethanol in the presence of an acid catalyst.[1]

Step-by-Step Methodology:

-

Reaction Setup : To a solution of thiazole-4-carboxylic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux : Heat the reaction mixture to reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).[7]

-

Workup : After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction : Extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The thiazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[8] this compound, as a versatile intermediate, plays a significant role in the synthesis of novel therapeutic agents.

-

Anticancer Agents : Thiazole derivatives have been investigated for their potential as anticancer agents.[8] The ethyl carboxylate group can be readily converted to other functional groups, allowing for the exploration of structure-activity relationships.

-

Antimicrobial and Antifungal Agents : The thiazole ring is a key component of many compounds with antimicrobial and antifungal properties.[9]

-

Anti-inflammatory and Antihypertensive Drugs : The 2-aminothiazole moiety, which can be synthesized from related precursors, is found in molecules developed for treating inflammation and hypertension.[10]

-

Key Intermediate : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, is a key intermediate in the synthesis of the antibiotic Cefditoren pivoxil.[10] Similarly, this compound serves as a foundational molecule for creating diverse compound libraries for high-throughput screening.

The importance of substituted thiazoles, such as ethyl 2-aminothiazole-4-carboxylate, is highlighted by their role as foundational components in the development of targeted therapies, including inhibitors for anaplastic lymphoma kinase, which are crucial in treating various cancers.[11]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

| Hazard Category | GHS Classification and Precautions |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[12] |

| Skin Irritation | Causes skin irritation.[12] Wear protective gloves and clothing.[13][14] In case of skin contact, wash off immediately with plenty of soap and water.[13][14][15] |

| Eye Irritation | Causes serious eye irritation.[12] Wear tightly fitting safety goggles.[13] If in eyes, rinse cautiously with water for several minutes.[14][15] |

| Respiratory Irritation | May cause respiratory irritation.[12] Avoid breathing dust, fumes, or vapors.[13] Use only in a well-ventilated area.[14] |

| Personal Protective Equipment (PPE) | Recommended PPE includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13] If exposure limits are exceeded, a full-face respirator may be necessary.[13] |

| Storage | Store in a cool, dry, and well-ventilated place.[1][14] Keep container tightly closed.[14] |

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of pharmacologically important molecules. A thorough understanding of its physical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of novel therapeutics.

References

- 1. This compound CAS#: 14527-43-6 [amp.chemicalbook.com]

- 2. This compound | 14527-43-6 [chemicalbook.com]

- 3. This compound | CAS: 14527-43-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. nbinno.com [nbinno.com]

- 12. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Synthesis of Ethyl Thiazole-4-carboxylate via Hantzsch Thiazole Synthesis

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Ethyl thiazole-4-carboxylate, in particular, serves as a critical building block for the synthesis of more complex molecules in drug discovery and development.[3][4] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound from ethyl bromopyruvate, primarily focusing on the esteemed Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and offer field-proven insights into process optimization and troubleshooting. This document is intended to be a practical and authoritative resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of the Thiazole Scaffold

Heterocyclic compounds are of paramount importance in the field of medicinal chemistry, and among them, the thiazole ring system holds a place of distinction.[5] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous clinically approved drugs. This compound (CAS 14527-43-6) is a versatile intermediate, providing a convenient handle for further chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents.[6][7] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the construction of the thiazole ring, owing to its operational simplicity and generally high yields.[5][8]

The Hantzsch Thiazole Synthesis: A Mechanistic Perspective

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[8] In the context of our target molecule, this compound, the reaction involves the condensation of ethyl bromopyruvate (the α-haloketone) with thioformamide (the thioamide).

The reaction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The synthesis is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ethyl bromopyruvate. This is a classic SN2 reaction, resulting in the formation of an intermediate thioimino ether.

-

Cyclization: The nitrogen atom of the thioimino ether then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone functional group, leading to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

-

Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate, which results in the formation of the stable, aromatic thiazole ring.

Diagram of the Hantzsch Thiazole Synthesis Mechanism:

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | 70-23-5 | Lachyrmator, corrosive |

| Thioformamide | CH₃NS | 61.11 | 115-08-2 | Toxic, handle with care |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, neurotoxin |

Synthesis of Thioformamide (if not commercially available)

Thioformamide is not as readily available as other thioamides like thiourea. A common laboratory preparation involves the reaction of formamide with phosphorus pentasulfide.[9][10]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formamide in a suitable solvent like tetrahydrofuran (THF).

-

Cool the solution in an ice bath and slowly add phosphorus pentasulfide (P₄S₁₀) in portions. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is then carefully worked up, often involving filtration to remove solid byproducts, followed by extraction and solvent evaporation to yield crude thioformamide.[11] Purification can be achieved by recrystallization or chromatography.

Caution: This reaction should be performed with extreme care in a well-ventilated fume hood as it may produce toxic byproducts.

Step-by-Step Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in anhydrous ethanol.

-

Addition of Ethyl Bromopyruvate: To the stirred solution, add ethyl bromopyruvate (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product is typically a dark oil or solid.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow solid.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: 51-55 °C

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the ethyl group and the thiazole ring protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule.

-

Mass Spectrometry: To confirm the molecular weight (157.19 g/mol ).

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise during the synthesis. This section provides insights into common issues and their resolutions.

| Problem | Potential Cause(s) | Troubleshooting/Optimization Strategy |

| Low Yield | - Incomplete reaction- Side reactions- Poor quality of starting materials | - Extend the reaction time and monitor by TLC.- Control the reaction temperature carefully.- Ensure the purity of ethyl bromopyruvate and thioformamide.[12] |

| Formation of Byproducts | - Self-condensation of ethyl bromopyruvate- Decomposition of thioformamide | - Add ethyl bromopyruvate slowly to the thioformamide solution.- Use freshly prepared or purified thioformamide. |

| Purification Difficulties | - Presence of polar impurities | - Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). |

Troubleshooting Workflow Diagram:

Caption: A logical workflow for troubleshooting common synthesis issues.

Safety Considerations

-

Ethyl bromopyruvate is a lachrymator and corrosive. It should be handled with extreme care in a fume hood, and contact with skin and eyes must be avoided.

-

Thioformamide is toxic and should be handled with appropriate engineering controls and personal protective equipment.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

-

Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable route to this compound, a key intermediate in pharmaceutical research and development. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and being prepared to troubleshoot potential issues, researchers can successfully synthesize this valuable compound. The insights and procedures outlined in this guide are intended to empower scientists to confidently and safely perform this important chemical transformation.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 14527-43-6 [chemicalbook.com]

- 8. synarchive.com [synarchive.com]

- 9. nbinno.com [nbinno.com]

- 10. US2682558A - Preparation of thioformamide - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

The Ascendant Trajectory of Ethyl Thiazole-4-Carboxylate Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a multitude of approved therapeutic agents, showcasing a remarkable breadth of biological activities.[1][2] Among these, the ethyl thiazole-4-carboxylate scaffold has emerged as a particularly fruitful platform for the development of novel drug candidates, especially in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs. We will delve into established synthetic methodologies, dissect the mechanistic basis of their therapeutic potential, and offer insights into the rational design of next-generation agents for researchers, scientists, and drug development professionals.

Introduction: The Thiazole Core - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a versatile pharmacophore found in numerous natural products, including Vitamin B1 (Thiamine), and a wide array of synthetic drugs.[3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a diverse range of biological targets.[1] The incorporation of an ethyl carboxylate group at the 4-position of the thiazole ring provides a key handle for synthetic elaboration, enabling the generation of extensive compound libraries for biological screening. This guide will focus specifically on this promising chemical space, highlighting its therapeutic potential, particularly in the development of novel anticancer agents.[1][2][4]

Synthesis and Methodologies: Constructing the this compound Core

The construction of the this compound scaffold and its derivatives is most commonly achieved through the renowned Hantzsch thiazole synthesis. This versatile and high-yielding reaction provides a straightforward route to a wide array of substituted thiazoles.[4][5]

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. In the context of our core structure, this typically involves the reaction of ethyl bromopyruvate with a suitable thioamide.

Conceptual Workflow of the Hantzsch Thiazole Synthesis:

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Amino-thiazole-4-carboxylate

This protocol provides a general procedure for the synthesis of a foundational building block, ethyl 2-amino-thiazole-4-carboxylate.

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol

-

Ice water

Procedure:

-

A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The reaction mixture is heated to 70°C and stirred for 1 hour.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into ice water, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired ethyl 2-aminothiazole-4-carboxylate.[1]

One-Pot Synthesis of Substituted Ethyl Thiazole-4-Carboxylates

To enhance efficiency and reduce waste, one-pot synthetic strategies have been developed. These methods often involve the in-situ generation of the α-haloketone followed by the addition of the thioamide.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

This protocol describes an efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[6]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea or substituted thiourea

-

Water

-

Tetrahydrofuran (THF)

Procedure:

-

To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add NBS (0.06 mol) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.

-

Add thiourea or the corresponding substituted thiourea (0.05 mol) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 2 hours.

-

After cooling to room temperature, the product can be isolated through extraction and purified by column chromatography.[6]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable spectrum of biological activities, with a significant focus on their potential as anticancer agents.[1][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[7][8]

Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Human Osteosarcoma (SaOS-2) | 0.190 ± 0.045 | [4] |

| Compound B | Glioblastoma | 3.20 ± 0.32 | [9] |

| Compound C | Glioblastoma | 4.72 ± 3.92 | [9] |

| Compound D | Glioblastoma | 10.67 ± 0.94 | [9] |

| Compound E | Lung Adenocarcinoma (A549) | 12.0 ± 1.73 | [10] |

| Compound F | Rat Glioma (C6) | 3.83 ± 0.76 | [10] |

| Compound G | Breast Adenocarcinoma (MCF-7) | 20.6 ± 0.3 | [3] |

Note: The specific structures of the compounds are detailed in the cited references.

Mechanism of Action: Targeting Key Cancer-Related Pathways

The anticancer activity of these derivatives is often attributed to their ability to inhibit crucial enzymes and proteins that drive tumor progression.

3.2.1. Kinase Inhibition

Many this compound derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11][12] Several thiazole derivatives have shown potent inhibitory activity against VEGFR-2, thereby blocking tumor-induced angiogenesis.[11]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. Thiazole-based compounds have been developed as effective EGFR inhibitors.[4][13]

-

PI3K/mTOR Dual Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibitors targeting both PI3K and mTOR are highly sought after, and certain thiazole derivatives have demonstrated this valuable activity.[8]

-

CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. The deregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets. Thiazole-based molecules have been reported to inhibit CDK activity, leading to cell cycle arrest.

PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition by Thiazole Derivatives:

Caption: Inhibition of the PI3K/Akt/mTOR pathway by dual-inhibitor thiazole derivatives.

Table 2: Kinase Inhibitory Activity of Selected Thiazole Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound H | PI3Kα | 0.086 ± 0.005 | [8] |

| mTOR | 0.221 ± 0.014 | [8] | |

| Compound I | VEGFR-2 | 0.051 | [11] |

| Compound J | EGFR | 0.031 | [13] |

Note: The specific structures of the compounds are detailed in the cited references.

3.2.2. Induction of Apoptosis

Beyond kinase inhibition, many this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies have demonstrated that these compounds can trigger apoptosis through various mechanisms, including DNA fragmentation and mitochondrial depolarization.[7]

Structure-Activity Relationship (SAR) Insights

The extensive research into this compound derivatives has yielded valuable insights into their structure-activity relationships (SAR). Understanding how structural modifications impact biological activity is paramount for the rational design of more potent and selective drug candidates.

General SAR Observations:

-

Substituents at the 2-position: The nature of the substituent at the 2-position of the thiazole ring significantly influences activity. Often, aromatic or heteroaromatic rings at this position are beneficial for potent anticancer effects.

-

Substituents at the 5-position: Modifications at the 5-position can also modulate activity. For instance, the introduction of a methyl group can impact the compound's interaction with its biological target.

-

The Ethyl Carboxylate Group: While serving as a synthetic handle, this group can also be modified to amides or other functional groups to fine-tune the compound's properties, such as solubility and cell permeability.

Workflow for Synthesis and Biological Evaluation of Thiazole Derivatives:

Caption: A typical workflow for the synthesis and biological evaluation of novel thiazole derivatives.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly attractive starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in drug discovery. Future research will likely focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific cancer-related targets to minimize off-target effects and toxicity.

-

Overcoming Drug Resistance: Developing novel analogs that can circumvent known mechanisms of drug resistance.

-

Exploring New Therapeutic Areas: While oncology is a major focus, the broad biological activity of thiazoles suggests their potential in other disease areas, such as infectious diseases and inflammatory disorders.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 10. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the Biological Activity of Ethyl Thiazole-4-Carboxylate Scaffolds

Abstract

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among its many derivatives, the ethyl thiazole-4-carboxylate scaffold has emerged as a particularly privileged pharmacophore, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, elucidating the underlying mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The this compound Core: A Privileged Scaffold

The thiazole ring is a fundamental component in a variety of natural products, including vitamin B1 (thiamine), and is present in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The this compound moiety, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This versatility has made it a focal point of extensive research in the quest for new and improved therapeutic agents.[3]

Synthesis of this compound Derivatives

The synthesis of the thiazole ring is most classically achieved through the Hantzsch synthesis, which involves the cyclization of an α-halocarbonyl compound with a thioamide.[4] A widely adopted and efficient method for creating this compound scaffolds involves a two-step process starting from thiosemicarbazones, which are then cyclized with ethyl bromopyruvate.[5][6] More recent advancements have focused on developing one-pot procedures to improve efficiency and yield.[7]

Diagram 1: General Synthesis of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates

Caption: Workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates[5][6]

Step 1: Synthesis of Thiosemicarbazones (1a-r)

-

A solution of an appropriate aldehyde or ketone (10 mmol) in ethanol (20 mL) is prepared.

-

To this solution, thiosemicarbazide (10 mmol) is added, along with a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

The reaction mixture is refluxed for 2-4 hours and monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.

Step 2: Synthesis of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates (2a-r)

-

The synthesized thiosemicarbazone (5 mmol) is dissolved in absolute ethanol (25 mL).

-

Ethyl bromopyruvate (5 mmol) is added dropwise to the solution.

-

The mixture is refluxed for 6-8 hours.

-

The reaction is cooled, and the solid product is collected by filtration.

-

The crude product is recrystallized from ethanol to afford the pure this compound derivative.

-

The structure of the synthesized compound is confirmed using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8][10]

Mechanism of Action: Inhibition of Proliferation and Induction of Apoptosis

Many thiazole derivatives exert their anticancer effects by targeting critical cellular processes. For instance, some compounds have been shown to inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division.[10] Others function by inhibiting key enzymes in signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Furthermore, some derivatives have been found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[9] The induction of apoptosis, or programmed cell death, is another common mechanism, often triggered through the intrinsic mitochondrial pathway.[11]

Diagram 2: Anticancer Mechanisms of Thiazole Derivatives

Caption: Key cellular targets and outcomes of thiazole-based anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 17l | HeLa (Cervical Cancer) | 3.41 | [8] |

| 17i | HEK293T (Kidney) | 8.64 | [8] |

| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [9] |

| 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [9] |

| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized thiazole derivatives (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[4] this compound derivatives have demonstrated promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][13][14][15]

Mechanism of Action

The antimicrobial mechanism of thiazole derivatives can vary. Some compounds are believed to interfere with the synthesis of essential cellular components. For example, sulfathiazole, an early thiazole-based antibiotic, inhibits the synthesis of folic acid in bacteria. More recent derivatives may act by inhibiting specific enzymes, such as DNA gyrase or β-ketoacyl-acyl carrier protein synthase III (KAS III), which are essential for bacterial replication and fatty acid synthesis, respectively.[4][14] The presence of certain substituents, such as halogens or heterocyclic rings, can significantly enhance the antimicrobial potency.[16][17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Organism | Compound ID | MIC (µg/mL) | Reference |

| Escherichia coli | 16 | 1.56 - 6.25 | [4] |

| Staphylococcus aureus | 16 | 1.56 - 6.25 | [4] |

| Candida albicans | 15 | Superior to Fluconazole | [4] |

| Geotricum candidum | 17a | Similar to Amphotericin B | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antiviral and Anti-inflammatory Activities

Antiviral Potential

The versatility of the this compound scaffold extends to antiviral applications. Research has demonstrated the potential of these derivatives against a range of viruses. Notably, recent studies have explored their efficacy as inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[5][6][18] Molecular docking studies have shown that these compounds can fit into the active site of the protease, suggesting a potential mechanism for inhibiting viral replication.[5][6]

Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases.[19] this compound derivatives have been investigated for their anti-inflammatory properties, with studies showing they can inhibit the production of pro-inflammatory mediators.[19][20][21] This is often achieved by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[19][21][22] For example, certain derivatives have demonstrated the ability to suppress the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes, including those for COX-2 and iNOS.[20]

Diagram 3: Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB inflammatory pathway by thiazole derivatives.

Quantitative Data: Inhibition of Inflammatory Mediators

| Compound ID | Target | IC₅₀ (µM) | Reference |

| 13b | NO Release | 10.992 | [23] |

| 13b | IL-6 Release | 2.294 | [23] |

| 13b | TNF-α Release | 12.901 | [23] |

| 6b | COX-2 | 11.65 | [22] |

Antioxidant Activity

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in various diseases. Thiazole-carboxamide derivatives have been identified as potent antioxidant agents.[24] Their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, highlights their potential to mitigate oxidative damage.[24]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the scaffold.[3][10][17]

-

Anticancer Activity: The presence of trimethoxy-substituted phenyl groups often enhances antiproliferative activity.[10]

-

Antimicrobial Activity: Electron-withdrawing groups, such as halogens, on attached phenyl rings can increase antimicrobial potency.[16]

-

Antioxidant Activity: Lipophilic groups, like a t-butyl group at the para position, can improve antioxidant potential by enhancing membrane penetration.[24]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive research highlighted in this guide demonstrates its significant potential in developing novel therapeutics for a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders. The ease of synthesis and the ability to readily modify its structure allow for the generation of large compound libraries for high-throughput screening and lead optimization.

Future research should focus on leveraging computational tools for the rational design of more potent and selective derivatives. Elucidating the precise molecular targets and understanding the detailed mechanisms of action will be crucial for translating these promising scaffolds into clinical candidates. The continued exploration of the vast chemical space around the this compound core undoubtedly holds the key to discovering next-generation therapies for some of the most pressing medical challenges.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijrpr.com [ijrpr.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. | Semantic Scholar [semanticscholar.org]

- 12. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jchemrev.com [jchemrev.com]

- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole-4-Carboxylate Scaffold: A Privileged Motif in Eliciting Diverse Biological Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thiazole-4-carboxylate, while not possessing a significant intrinsic biological activity, stands as a cornerstone scaffold in medicinal chemistry. Its true value is realized in its derivatives, which exhibit a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, and antiviral activities. This guide delves into the mechanistic underpinnings of these activities, not by examining the core molecule in isolation, but by exploring the structure-activity relationships and molecular targets of its most prominent derivatives. We will dissect the key signaling pathways modulated by these compounds, provide validated experimental protocols for their characterization, and offer insights into the causality behind their diverse mechanisms of action. This document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics derived from this versatile heterocyclic core.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged structure" in drug discovery.[1][2] Its prevalence in both natural products, such as Vitamin B1 (thiamine), and numerous FDA-approved drugs underscores its biological significance.[3][4] this compound serves as a key synthetic intermediate, providing a versatile framework that chemists can elaborate upon to generate vast libraries of bioactive molecules.[5][6] The unique physicochemical properties of the thiazole ring, including its ability to participate in hydrogen bonding and its electronic characteristics, allow its derivatives to interact with a wide array of biological targets with high affinity and specificity.[7] This guide will explore the primary mechanisms through which derivatives of this scaffold exert their therapeutic effects.

Mechanistic Diversity of this compound Derivatives

The biological activity of compounds derived from this compound is dictated by the nature of the substituents appended to the core ring. These modifications drive interactions with specific molecular targets, leading to distinct mechanisms of action.

Protein Kinase Inhibition: A Major Anticancer Mechanism

A significant number of thiazole-containing compounds function as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling proliferation, differentiation, and survival.[8][9] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9]

Thiazole derivatives have been successfully designed to target several key kinases:

-

c-Met Kinase: Derivatives incorporating thiazole or thiadiazole carboxamide scaffolds have been developed as potent c-Met kinase inhibitors.[7] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This action blocks signaling pathways crucial for tumor growth, invasion, and metastasis.

-

p38 MAP Kinase: A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have shown potent inhibitory activity against p38 MAP kinase, a key regulator of inflammatory cytokine production.[10] By blocking p38, these compounds can reduce the release of tumor necrosis factor-alpha (TNF-α), demonstrating potential as anti-inflammatory and anti-arthritic agents.[10]

-

Spleen Tyrosine Kinase (Syk): Phenylamino pyrimidine thiazole derivatives have been optimized to yield nanomolar inhibitors of Syk, a kinase involved in allergic and inflammatory responses.[11] Inhibition of Syk in mast cells can prevent degranulation, a key event in the allergic cascade.

-

Glycogen Synthase Kinase 3 (GSK-3): Thiazole derivatives bearing a primary carboxamide group have demonstrated highly potent and specific inhibition of GSK-3β, a kinase implicated in a variety of diseases including cancer and neurological disorders.[9]

The general mechanism involves the thiazole derivative binding to the active site of the kinase, often through a network of hydrogen bonds and hydrophobic interactions, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.

Caption: ATP-competitive inhibition of a protein kinase by a thiazole derivative.

Antimicrobial and Antiviral Mechanisms

The thiazole scaffold is also integral to numerous compounds with potent antimicrobial and antiviral activities.[3][12][13]

-

Antibacterial Action: Thiazole derivatives can exert antibacterial effects through various mechanisms.[12] One proposed mechanism is the inhibition of essential bacterial enzymes, such as the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis—a critical component of the bacterial cell wall.[14] Additionally, the amphiphilic nature of some thiazole derivatives allows them to embed within and disrupt the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.[15] This dual hydrophilic and hydrophobic character can make them effective against both Gram-positive and Gram-negative bacteria.[15]

-

Antiviral Action: Thiazole-containing compounds have been reported to inhibit a wide range of viruses, including influenza, coronaviruses, and HIV.[3][13] The mechanisms are diverse and virus-specific. For instance, certain aminothiazole derivatives have shown significant activity against influenza A strains, with efficacy comparable to standard drugs like oseltamivir.[16] While the exact targets are often still under investigation, they are believed to interfere with viral entry, replication, or release from host cells. The antiretroviral drug Ritonavir, which contains a bisthiazole moiety, functions as a protease inhibitor, preventing the cleavage of viral polyproteins into their functional components, thus halting viral maturation.[2]

Quantitative Data on Bioactive Derivatives

The potency of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). These values are crucial for structure-activity relationship (SAR) studies.

| Derivative Class | Target | Bioactivity Metric | Potency Range | Reference |

| Thiazolylbenzimidazole-diones | K562 Cancer Cells | GI50 | 0.08 µM | [1][5] |

| 4-Phenyl-5-pyridyl-thiazoles | p38 MAP Kinase | IC50 | Nanomolar range | [10] |

| Acylaminopyridine-thiazoles | GSK-3β | IC50 | 0.29 nM | [9] |

| Hydrazide-thiazoles | MRSA (Bacteria) | MIC | 0.4 µg/mL | [4] |

| Aminothiazoles | Influenza A (Virus) | Antiviral Activity | Comparable to Oseltamivir | [16] |

| Thiazole-sulfonamides | hCA II (Enzyme) | Ki | 0.07 nM | [4] |

Experimental Protocols for Mechanistic Elucidation

Determining the mechanism of action of a novel thiazole derivative requires a systematic approach involving both target identification and in vitro validation assays.

Workflow for Target Deconvolution

Identifying the specific cellular target of a bioactive compound discovered through phenotypic screening is a critical yet challenging step.[17][18] This process, known as target deconvolution, is essential for understanding the mechanism of action.[19]

Caption: General workflow for target deconvolution of a bioactive compound.

Key Methodologies:

-

Affinity Chromatography: The bioactive compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate.[19] Bound proteins are then identified using mass spectrometry.

-

Genetic Screening: Techniques like CRISPR knockout screens can identify genes that, when inactivated, confer resistance or sensitivity to the compound, thereby pointing to the target pathway.[20]

-

Chemical Proteomics: Photoaffinity labeling involves modifying the compound with a photoreactive group to covalently capture its target protein in living cells, followed by proteomic identification.[21]

Protocol: In Vitro Enzyme Inhibition Assay (Kinase Example)

This protocol provides a general framework for determining the inhibitory potency (IC50) of a thiazole derivative against a specific protein kinase using a spectrophotometric method.[22][23][24]

Objective: To determine the concentration of a test compound required to inhibit 50% of the target kinase's activity.

Materials & Reagents:

-

Purified target kinase.

-

Specific peptide substrate for the kinase.

-

ATP (Adenosine triphosphate).

-

Test thiazole derivative (inhibitor), dissolved in DMSO.

-

Kinase assay buffer (optimized for pH and salt concentration).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

-

Positive control inhibitor (known inhibitor of the kinase).

-

Negative control (DMSO vehicle).

-

96-well microplates.

-

Microplate reader (luminometer).

Step-by-Step Methodology: [23][25]

-

Prepare Solutions:

-

Create a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the test compound in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and low (<1%).

-

Prepare the enzyme, substrate, and ATP solutions in the assay buffer at appropriate working concentrations. The ATP concentration should ideally be at or below its Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[26]

-

-

Assay Setup (in a 96-well plate):

-

Add a fixed volume of the enzyme solution to each well.

-

Add the serially diluted test compound solutions to the appropriate wells.

-

Include control wells:

-

Negative Control (100% activity): Enzyme + DMSO vehicle.

-

Positive Control (0% activity): Enzyme + a known potent inhibitor.

-

Blank (background): Buffer only.

-

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.[23]

-

-

Initiate the Reaction:

-

Start the enzymatic reaction by adding the ATP/substrate mixture to all wells.

-

-

Reaction Incubation:

-

Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C). The reaction must be stopped within the linear range (initial velocity conditions).[26]

-

-

Detection:

-

Stop the reaction and measure the product formation. For an ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Read the luminescence on a microplate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[25]

-

Conclusion and Future Directions

This compound is a testament to the power of scaffold-based drug discovery. While inert on its own, it provides the chemical foundation for a vast array of derivatives that modulate critical biological pathways with high potency. The primary mechanisms of action for these derivatives revolve around the specific and potent inhibition of enzymes, particularly protein kinases in cancer, and the disruption of essential cellular processes in microbes and viruses.

Future research will undoubtedly continue to leverage this privileged scaffold. The focus will likely be on designing next-generation derivatives with improved selectivity to minimize off-target effects, enhanced pharmacokinetic properties, and the ability to overcome drug resistance mechanisms. As our understanding of disease biology deepens, the this compound core will remain an invaluable tool for developing novel, targeted therapeutics.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CA2703978A1 - Thiazole derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 16. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 19. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]

- 22. benchchem.com [benchchem.com]

- 23. superchemistryclasses.com [superchemistryclasses.com]

- 24. benchchem.com [benchchem.com]

- 25. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl Thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data of ethyl thiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations essential for accurate compound characterization.

Introduction

This compound (CAS No. 14527-43-6) is a versatile intermediate used in the synthesis of a wide array of biologically active molecules. Its structural elucidation and purity assessment are paramount, relying heavily on a combination of spectroscopic techniques. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing both foundational knowledge and practical insights for laboratory professionals.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical reactivity and biological activity. A clear visualization of its atomic arrangement is crucial for interpreting its spectroscopic signatures.

Topic: Ethyl Thiazole-4-Carboxylate: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of ethyl thiazole-4-carboxylate, not as a standalone therapeutic agent, but as a foundational molecular scaffold. We will explore its significance in medicinal chemistry and detail the vast therapeutic potential unlocked by its derivatives, spanning oncology, regenerative medicine, and infectious diseases.

The Thiazole-4-Carboxylate Core: A Chemist's Gateway to Bioactivity

The five-membered thiazole ring, containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its prevalence in both natural products, such as Vitamin B1 (thiamine), and synthetic drugs is a testament to its unique physicochemical properties[1][2]. The thiazole nucleus is metabolically stable and can act as a bioisostere for other aromatic rings, while the nitrogen and sulfur atoms provide crucial hydrogen bonding capabilities for molecular recognition at biological targets.

This compound is a readily accessible derivative that serves as a versatile starting material, or "scaffold," for chemical elaboration. Its synthesis is often achieved through well-established methods like the Hantzsch thiazole synthesis, which typically involves the condensation of an alpha-haloketone (like ethyl bromopyruvate) with a thioamide[1][3][4]. This accessibility allows chemists to systematically modify the core structure, exploring how different functional groups impact biological activity—a process central to modern drug discovery.

Therapeutic Applications of this compound Derivatives

While this compound itself is not a therapeutic, its derivatives have demonstrated significant potential across multiple disease areas. The core scaffold provides the essential framework, while targeted chemical modifications confer potency and selectivity.

Oncology: A Scaffold for Targeted Therapies

The thiazole ring is a prominent feature in several clinically approved anticancer drugs, including Dasatinib and Dabrafenib[1]. Derivatives of this compound are instrumental as intermediates and as active compounds in the development of novel cancer therapies.

-

Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. The thiazole scaffold is a key component in designing potent kinase inhibitors.

-

Anaplastic Lymphoma Kinase (ALK) Inhibitors: Ethyl 2-amino-1,3-thiazole-4-carboxylate is a key reagent in the preparation of thiazolamino arylaminopyrimidines, which have been investigated as ALK inhibitors for treating certain types of cancer[3][5].

-

Stearoyl-CoA Desaturase (SCD1) Inhibitors: This scaffold is also a precursor for synthesizing 4-bicyclic piperidine derivatives that act as potent inhibitors of SCD1, an enzyme implicated in cancer and metabolic disorders[3][5].

-

c-Met Kinase Inhibitors: The thiazole carboxamide structure has been systematically used to design and synthesize potential inhibitors of the c-Met kinase, a key target in various tumors[6].

-

-

Direct Cytotoxic Activity: Numerous studies have reported the direct anticancer effects of novel thiazole derivatives. For instance, certain 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues have shown remarkable effectiveness against colon (HCT-116), liver (HepG-2), and other cancer cell lines in vitro, with activity comparable to standard drugs like cisplatin[1]. Another study highlighted a derivative that exhibited a broad spectrum of activity against 29 of the 60 tumor cell lines tested by the National Cancer Institute (NCI)[7].

Table 1: Examples of Anticancer Activity in Thiazole Derivatives

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiazole-hydrazone analogues | HepG-2 (Liver) | 1.61 ± 1.92 µg/mL | [1] |

| Thiazole-hydrazone analogues | HepG-2 (Liver) | 1.98 ± 1.22 µg/mL | [1] |

| Bifunctional Thiazole Derivatives | Broad Spectrum (NCI-60 Panel) | Significant Growth Inhibition |[7] |

Regenerative Medicine: A Small Molecule for Cellular Reprogramming

One of the most striking applications for a thiazole-4-carboxylate derivative lies in the field of regenerative medicine. The generation of induced pluripotent stem cells (iPSCs) from somatic cells typically relies on viral transduction of key transcription factors, a method that carries risks of random gene integration and tumorigenicity[8].

A high-throughput screening campaign identified ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate , dubbed O4I2 , as a potent small molecule inducer of Oct3/4 expression[8]. Oct3/4 is a master regulator of pluripotency, and its activation is a critical step in reprogramming. The discovery of O4I2 and its subsequent optimization provides a chemical tool to potentially replace genetic methods for iPSC generation, paving the way for safer clinical applications of stem cell therapy[1][8].

Caption: O4I2, a thiazole derivative, induces the Oct3/4 gene to activate the pluripotency network, reprogramming somatic cells into iPSCs.

Antimicrobial Agents: A Scaffold for Combating Drug Resistance

The thiazole ring is a versatile pharmacophore for developing agents against a wide range of pathogens.

-

Antibacterial: Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antibacterial potential, particularly against Gram-positive bacteria. Some compounds have demonstrated activity comparable to ampicillin and gentamicin against Staphylococcus aureus and Bacillus subtilis[7].

-

Antifungal: The same class of compounds has also been evaluated for antifungal properties, with several analogs showing moderate activity against Candida albicans[7]. Other research has demonstrated that modifying the scaffold can yield compounds with inhibitory effects against plant pathogens like Fusarium graminearum[9].

-

Anti-tubercular: Specific tri-substituted thiazoles have been found to suppress both active and dormant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, while showing low toxicity to mammalian cells[1].

Key Methodologies and Workflows

The journey from a scaffold to a drug candidate involves synthesis, screening, and optimization. Below are representative protocols and workflows relevant to the development of thiazole-based therapeutics.

Experimental Protocol: General Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate Derivatives

This protocol is a generalized version of the Hantzsch synthesis, a common method for creating the 2-aminothiazole core.

Materials:

-

Appropriate thiourea or N-substituted thiourea (1.2 mmol)

-

Ethyl 3-bromopyruvate (1.0 mmol)

-

Ethanol (2 mL)

-

Ice water

-

Filtration apparatus

Step-by-Step Procedure:

-

Combine the thiourea derivative (1.2 mmol) and ethyl 3-bromopyruvate (1.0 mmol) in a reaction vessel containing ethanol (2 mL).

-

Heat the mixture to 70°C with continuous stirring for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of ice water to precipitate the product.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry thoroughly to yield the target ethyl 2-aminothiazole-4-carboxylate derivative[3].

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and Melting Point analysis.

Experimental Workflow: Scaffold-Based Drug Discovery

The following diagram illustrates a typical workflow for identifying and optimizing bioactive compounds starting from the this compound scaffold.

Caption: A typical drug discovery workflow, from scaffold selection and library synthesis to a final drug candidate.

Future Directions and Conclusion

This compound is a quintessential example of a privileged scaffold in medicinal chemistry. While its direct therapeutic use is limited, its true value lies in providing a robust and versatile foundation for the synthesis of novel, biologically active molecules. The derivatives stemming from this core have demonstrated immense potential in oncology, regenerative medicine, and the fight against infectious diseases.

Future research will undoubtedly continue to leverage this scaffold. Key opportunities include:

-

Exploring Novel Substitutions: Synthesizing new libraries of derivatives with diverse functional groups to probe interactions with new biological targets.

-

Developing Covalent Inhibitors: Utilizing the reactivity of the thiazole ring to design irreversible inhibitors for specific enzymes.

-

Multi-Target Ligands: Creating hybrid molecules that incorporate the thiazole scaffold to modulate multiple disease pathways simultaneously, potentially offering synergistic therapeutic effects and overcoming drug resistance.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Discovery and Synthesis of Ethyl Thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thiazole-4-carboxylate is a pivotal heterocyclic compound, serving as a versatile scaffold in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive exploration of its synthetic origins, tracing the evolution from Arthur Hantzsch's foundational discovery to modern, optimized methodologies. We delve into the mechanistic underpinnings of key synthetic routes, offering field-proven insights into experimental design and protocol execution. By presenting detailed, validated protocols, comparative analyses, and a forward-looking perspective, this document serves as an essential resource for researchers aiming to leverage this important molecule in their scientific endeavors.

Introduction: The Enduring Significance of the Thiazole Moiety